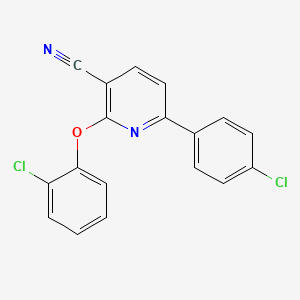
2-(2-Chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile, commonly referred to as 2CPC, is a synthetic compound that has been used in scientific research for several decades. It is an aromatic heterocyclic compound that has been studied for its potential applications in a variety of fields, including medicinal chemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
2CPC has been studied for its potential applications in a variety of fields, including medicinal chemistry and pharmacology. In medicinal chemistry, 2CPC has been studied for its potential as an anticancer agent, as well as for its ability to inhibit the growth of bacteria and fungi. In pharmacology, 2CPC has been studied for its potential as an anti-inflammatory agent and for its ability to modulate the activity of certain enzymes.
Wirkmechanismus
The exact mechanism of action of 2CPC is not yet fully understood. However, it is believed that 2CPC binds to certain enzymes, such as cyclooxygenases, and modulates their activity. It is also believed that 2CPC may interact with certain receptors, such as the estrogen receptor, and modulate their activity.
Biochemical and Physiological Effects
2CPC has been studied for its potential effects on various biochemical and physiological processes. In vitro studies have shown that 2CPC can modulate the activity of certain enzymes, such as cyclooxygenases, and can inhibit the growth of certain bacteria and fungi. In vivo studies have shown that 2CPC can modulate the activity of certain hormones, such as estrogen, and can modulate the activity of certain receptors, such as the estrogen receptor.
Vorteile Und Einschränkungen Für Laborexperimente
2CPC is a relatively stable compound and can be easily synthesized in the laboratory. It is also relatively non-toxic and can be safely handled by researchers. However, 2CPC is not soluble in water and must be dissolved in an organic solvent before use. Additionally, 2CPC can be difficult to obtain in large quantities, and its availability may be limited in some areas.
Zukünftige Richtungen
There are numerous potential future directions for the study of 2CPC. These include further research into its potential applications in medicinal chemistry and pharmacology, as well as further research into its mechanism of action and biochemical and physiological effects. Additionally, further research into the synthesis of 2CPC, as well as the development of new methods for its synthesis, would be beneficial. Finally, further research into the potential toxicity of 2CPC, as well as the development of new methods for its safe handling and use, would be beneficial.
Synthesemethoden
2CPC can be synthesized through a variety of methods, including the Wittig reaction, the Stork enamine reaction, and the Grignard reaction. The most common method is the Wittig reaction, which involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkenyl halide. The Stork enamine reaction involves the reaction of an aldehyde or ketone with an enamine to form an alkenyl halide, while the Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to form an alkenyl halide.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O/c19-14-8-5-12(6-9-14)16-10-7-13(11-21)18(22-16)23-17-4-2-1-3-15(17)20/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYGRBLNNBWMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

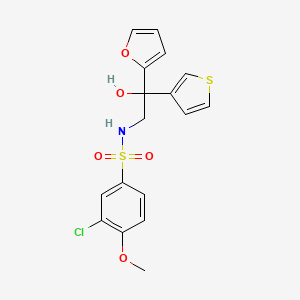

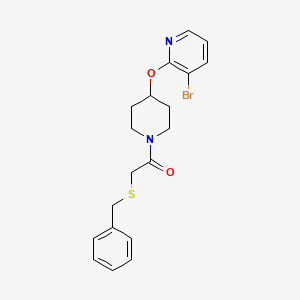
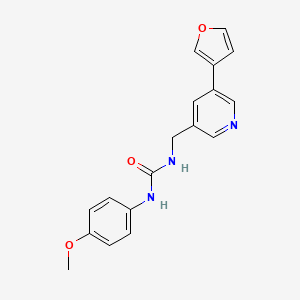
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea](/img/structure/B2851342.png)
![1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2851344.png)
![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851345.png)



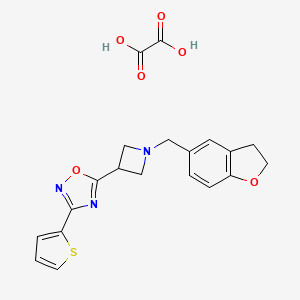
![Tert-butyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B2851357.png)

